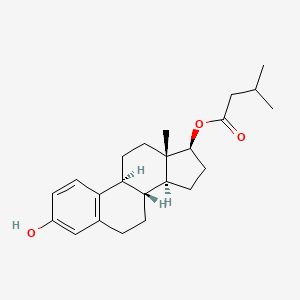

Estradiol 17-Isovalerate

Description

Historical Context of Estradiol (B170435) Esters in Experimental Biology

The investigation into estrogens for therapeutic and experimental use dates back to the early 20th century. Following the discovery of estrogenic hormones in 1923, initial research utilized crude extracts, such as those from dried sheep ovaries. taylorandfrancis.com A significant breakthrough occurred in 1933 with the marketing of the first estrogen ester, estradiol benzoate. wikipedia.org This development was a pivotal moment in experimental biology and pharmacology, as it addressed a major challenge: the rapid metabolism and clearance of free estradiol in the body.

Esterification of the estradiol molecule at the 17β-hydroxyl group was found to create more lipophilic (fat-soluble) compounds. wikipedia.org This increased lipophilicity allowed for the formulation of oil-based solutions for intramuscular injection, which formed a depot in the muscle or fat tissue. wikipedia.org From this depot, the estradiol ester would be slowly released into circulation and subsequently hydrolyzed by natural enzymes (esterases) back into its active form, 17β-estradiol. This process resulted in a markedly prolonged duration of action compared to the administration of unesterified estradiol. This foundational principle of creating long-acting "prodrugs" drove the development of a wide array of estradiol esters for research and clinical application, including well-known compounds like estradiol valerate (B167501), cypionate, and the subject of this article, estradiol isovalerate. wikipedia.orgdrugbank.com

Position of Estradiol 17-Isovalerate within Steroid Research Paradigms

Within the paradigm of steroid research, this compound is primarily classified as a prodrug of 17β-estradiol. wikipedia.orgdrugbank.com A prodrug is a medication or compound that, after administration, is metabolized (i.e., converted within the body) into a pharmacologically active drug. The core research principle is that the ester bond in this compound is essentially inactive itself but is susceptible to enzymatic cleavage by esterases present in the blood, liver, and other tissues. nih.govhres.cawikipedia.org This hydrolysis releases the biologically active 17β-estradiol and the fatty acid isovaleric acid. wikipedia.org

The rate-limiting step in the metabolism of estradiol esters is the hydrolysis of the ester back to estradiol. nih.govoup.com The structure of the attached acyl group, in this case, the isovalerate chain, dictates the rate of this hydrolysis and, consequently, the duration of the hormone's effect. nih.govoup.com Research has shown that longer or more complex fatty acid chains generally lead to slower hydrolysis and thus a more sustained release of estradiol. nih.govoup.com This concept is supported by studies on naturally occurring C-17 fatty acid esters of estradiol, which are found in various tissues and are believed to constitute a hydrophobic, long-acting reservoir of the hormone. nih.govoup.comnih.gov Therefore, this compound and similar esters are studied as models to understand these pharmacokinetic and metabolic processes, specifically how modifying the ester chain influences the release profile and biological activity of estradiol.

Table 1: Research Findings on Estradiol Ester Metabolism

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Metabolic Conversion | Estradiol esters are hydrolyzed by esterases into 17β-estradiol and the corresponding fatty acid. | Confirms the prodrug nature of estradiol esters. | nih.govwikipedia.org |

| Rate-Limiting Step | The hydrolysis of the ester bond is the rate-limiting step in the metabolism of estradiol esters. | This slow release is responsible for the prolonged estrogenic action. | nih.govoup.com |

| Effect of Acyl Chain Length | The rate of metabolism generally decreases as the length of the fatty acid ester chain increases. | Allows for the modulation of the duration of action based on the choice of ester. | nih.gov |

| Natural Occurrence | Long-chain fatty acid esters of estradiol are synthesized by various tissues and circulate in the blood. | Suggests a natural biological role for estradiol esters as a hormone reservoir. | oup.comnih.gov |

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound, and its close structural analog estradiol valerate, spans several scientific disciplines, from endocrinology to analytical chemistry. The primary significance of these compounds in research lies in their utility as tools to investigate the effects of sustained estrogen exposure in various biological systems.

A key area of research involves the use of estradiol esters in animal models to induce and study hormone-dependent conditions. For instance, β-Estradiol 17-valerate has been used to induce polycystic ovarian syndrome (PCOS) in rats, providing a valuable model for investigating the pathophysiology of the disease. caymanchem.comcaymanchem.com Such models are crucial for exploring potential therapeutic interventions. In neuroscience, these esters are used to study the effects of estrogen on the brain; one study found that β-estradiol 17-valerate administration to ovariectomized rats selectively increased the expression of estrogen receptor β (ERβ), but not ERα, in the hippocampus and cortex. caymanchem.comcaymanchem.com

The scope of academic inquiry also includes the physicochemical characterization of these compounds. Research has been conducted on the crystalline structure and temperature-dependent phase transitions of estradiol valerate, providing fundamental data on its solid-state properties. acs.org Furthermore, significant work is dedicated to developing and validating analytical methods for the detection and quantification of estradiol esters. These methods are essential for quality control in pharmaceutical production and for pharmacokinetic studies. scielo.brclearsynth.com Techniques such as UV derivative spectrophotometry and various immunoassays have been developed and studied for this purpose. scielo.brnih.gov The compound is also used as a reference standard in the analytical development and validation for estradiol itself. clearsynth.com

Table 2: Physicochemical and Identification Data for Estradiol and Related Esters

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Property |

|---|---|---|---|---|

| This compound | 869627-83-8 | C23H32O3 | 356.50 | Synthetic estradiol ester. clearsynth.com |

| Estradiol Valerate | 979-32-8 | C23H32O3 | 356.50 | Melting Point: 144-145 °C. nih.govchemsrc.com |

| 17β-Estradiol | 50-28-2 | C18H24O2 | 272.38 | The primary active female sex hormone. wikipedia.org |

| Estradiol Benzoate | 50-50-0 | C25H28O3 | 376.49 | First commercially available estradiol ester (1933). wikipedia.org |

Esterification of 17β-Estradiol and its Prodrug Classification

This compound is classified as a prodrug of 17β-estradiol. wikipedia.orgnih.gov A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug in vivo. patsnap.com The esterification of 17β-estradiol at the C17β position with isovaleric acid (also known as 3-methylbutanoic acid) serves to modify its physicochemical properties, primarily to control its release and distribution in experimental systems. wikipedia.orgnih.gov This modification is a common strategy to improve the therapeutic profile of steroidal hormones. nih.gov

The addition of the isovalerate ester group to the 17β-hydroxyl group of estradiol significantly increases the lipophilicity of the molecule. wikipedia.org This increased lipophilicity is a key structural feature that governs its behavior in biological systems, particularly when administered via parenteral routes in experimental models. When administered intramuscularly, the more lipophilic this compound forms a depot within the muscle tissue. wikipedia.org From this depot, the compound is slowly released into the systemic circulation. This slow release profile is a direct consequence of its reduced aqueous solubility and enhanced partitioning into the lipid-rich environment of the muscle tissue. The gradual release from the depot ensures a sustained and prolonged biological effect of the active hormone, 17β-estradiol, as the ester is slowly hydrolyzed. patsnap.com

Enzymatic Hydrolysis and Biotransformation Pathways

Once in the bloodstream, this compound must be converted to its active form, 17β-estradiol. This biotransformation is primarily achieved through enzymatic hydrolysis.

In mammalian models, the hydrolysis of estradiol esters like this compound is catalyzed by a class of enzymes known as esterases. wikipedia.orgpatsnap.comnih.gov These enzymes are ubiquitously present in various tissues and blood. patsnap.com Specific esterases responsible for the hydrolysis of steroid esters include carboxylesterases, which are found in high concentrations in the liver, plasma, and other tissues. The cleavage of the ester bond by these hydrolytic enzymes releases 17β-estradiol and isovaleric acid. patsnap.com

In non-mammalian vertebrate models, the metabolism of estrogens is also a critical physiological process. nih.gov While the specific kinetics of this compound hydrolysis are not extensively detailed, the enzymatic machinery for steroid metabolism, including hydrolysis of esters, is present. For instance, P450 aromatase, a key enzyme in estrogen synthesis, is found in the testes of amphibians, reptiles, and birds, indicating a complex system of steroid regulation. nih.govresearchgate.netmdpi.com It is plausible that general esterases in these models would also be capable of hydrolyzing estradiol esters.

Following its release from this compound, 17β-estradiol undergoes extensive metabolism in various experimental models. The primary metabolic pathways involve the oxidation of the 17β-hydroxyl group and hydroxylation of the aromatic A-ring. researchgate.netnih.govresearchgate.net

The key metabolic transformations of 17β-estradiol include:

Interconversion with Estrone (B1671321): 17β-estradiol is reversibly oxidized to estrone, a less potent estrogen, by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net

Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of 17β-estradiol and estrone at various positions on the steroid nucleus, primarily at the C2 and C4 positions to form catechol estrogens (e.g., 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol). researchgate.net

Conjugation: To facilitate excretion, 17β-estradiol and its metabolites are conjugated with glucuronic acid or sulfate (B86663) by UDP-glucuronosyltransferases and sulfotransferases, respectively. researchgate.net These conjugation reactions increase the water solubility of the compounds, allowing for their elimination via urine and bile.

A simplified representation of the primary metabolic pathways of 17β-estradiol is presented below:

| Parent Compound | Primary Metabolic Pathway | Key Enzymes | Major Metabolites | Subsequent Fate |

|---|---|---|---|---|

| 17β-Estradiol | Oxidation | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Estrone | Further metabolism or conjugation |

| 17β-Estradiol | Hydroxylation | Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) | 2-Hydroxyestradiol, 4-Hydroxyestradiol (Catechol Estrogens) | Methylation by COMT or conjugation |

| 17β-Estradiol | Conjugation | UDP-glucuronosyltransferases, Sulfotransferases | Estradiol-glucuronides, Estradiol-sulfates | Excretion |

Structure-Activity Relationships (SAR) of this compound and its Active Metabolite

The structure-activity relationship (SAR) of this compound is twofold: the relationship of the prodrug to its release characteristics and the relationship of the active metabolite, 17β-estradiol, to its biological activity.

The primary role of the isovalerate ester at the C17β position is to modify the pharmacokinetic properties of the parent hormone. The size and lipophilicity of the ester group are key determinants of the rate of release from an intramuscular depot and the subsequent rate of enzymatic hydrolysis. Longer and more lipophilic ester chains generally lead to a slower release and a longer duration of action.

Once hydrolyzed, the biological activity is determined by the structure of 17β-estradiol. The SAR for estrogenic activity is well-established and hinges on several key structural features that allow for optimal binding to estrogen receptors (ERα and ERβ). researchgate.netresearchgate.net

| Structural Feature of 17β-Estradiol | Importance for Estrogenic Activity |

|---|---|

| Phenolic A-ring with a hydroxyl group at C3 | Essential for high-affinity binding to the estrogen receptor. The hydroxyl group acts as a hydrogen bond donor. nih.gov |

| A rigid, hydrophobic steroid backbone | Provides the correct spatial arrangement of the key functional groups for receptor interaction. researchgate.net |

| A hydroxyl group at the C17β position | Contributes to binding affinity and is involved in hydrogen bonding within the receptor's ligand-binding pocket. researchgate.net |

| The specific stereochemistry of the steroid nucleus | The trans-trans-trans fusion of the B, C, and D rings is crucial for the correct three-dimensional shape of the molecule. nih.gov |

The isovalerate ester in this compound sterically hinders the C17β-hydroxyl group, preventing the molecule from effectively binding to the estrogen receptor. Therefore, this compound itself is considered to have minimal to no estrogenic activity until it is hydrolyzed to 17β-estradiol.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRWOQYVIKKJGV-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747729 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869627-83-8 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Characteristics Relevant to Biological Systems

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting the biological activity of steroidal compounds like estradiol (B170435) derivatives. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the screening of large chemical databases and the rational design of new molecules with desired properties. researchgate.net For estrogens, QSAR studies typically focus on predicting the binding affinity to estrogen receptors (ERα and ERβ), which is a crucial determinant of their hormonal activity. u-tokyo.ac.jpnih.gov

Estradiol 17-isovalerate is a prodrug, meaning it is biochemically converted to the active hormone, 17β-estradiol, in the body. nih.gov Therefore, QSAR models applied to this compound can be viewed from two perspectives: the characteristics of the ester prodrug itself and the activity of the parent estradiol molecule. The esterification at the 17β-hydroxyl group with isovaleric acid primarily modifies the pharmacokinetic properties of the molecule, such as its lipophilicity and rate of hydrolysis, rather than its intrinsic affinity for the estrogen receptor. nih.govwikipedia.org The affinity of estradiol valerate (B167501) for the estrogen receptor is about 50 times lower than that of estradiol itself, and it is rapidly cleaved, making its direct binding less significant. wikipedia.org

QSAR studies on estradiol derivatives have identified key molecular features that govern receptor binding. These models often employ descriptors related to the molecule's steric and electronic properties. nih.gov For instance, a three-dimensional QSAR (3D-QSAR) model using Comparative Molecular Field Analysis (CoMFA) demonstrated a significant correlation between the steric and electrostatic fields of estradiol derivatives and their relative binding affinity (RBA) to the calf uterine estrogen receptor. nih.gov Analysis of the 3D contour plots from such models reveals the structural features responsible for variations in binding affinity. nih.gov

The table below summarizes key parameters from a representative QSAR study on estradiol derivatives, illustrating the types of descriptors and statistical metrics used to validate the models.

| QSAR Model Type | Key Molecular Descriptors | Predicted Activity | Statistical Validation Metric (Example) | Key Findings |

|---|---|---|---|---|

| Holographic QSAR (HQSAR) | Molecular holograms (substructural fragments) | Relative Binding Affinity (RBA) to Estrogen Receptor | q2LOO = 0.897 | The model showed high predictability without needing 3D structural alignment, making it efficient for large-scale screening. researchgate.net |

| Comparative Molecular Field Analysis (CoMFA) | Steric and Electrostatic Fields | Relative Binding Affinity (RBA) to Estrogen Receptor | Cross-validated r2 (q2) | Revealed that specific steric and electrostatic features are crucial for high-affinity binding to the estrogen receptor. nih.gov |

| Classical QSAR | Physicochemical descriptors (e.g., Molar Refraction - MR) | Binding Affinity | Correlation coefficient (r2) | The molar refraction (MR) parameter was found to be a good predictor for the binding affinity of estradiol derivatives with substituents at the 16α-position. u-tokyo.ac.jp |

While direct QSAR studies on this compound are not extensively documented in the literature, the principles derived from studies on other estradiol esters are applicable. The isovalerate group at the C17β position increases the molecule's lipophilicity, which influences its absorption and duration of action. Computational models can predict how this ester group affects properties like solubility and membrane permeability. Once hydrolyzed, the resulting 17β-estradiol's high affinity for the estrogen receptor is well-characterized and serves as the basis for the QSAR models of estradiol derivatives. nih.govchemicalbook.com Therefore, computational approaches can be used to optimize the design of prodrugs like this compound by predicting the ideal ester side chain for a desired pharmacokinetic profile, while relying on established SAR for the active estradiol core to ensure potent estrogenic effects. nih.gov

Mechanistic Investigations at the Cellular and Subcellular Levels

Estrogen Receptor Subtype (ERα, ERβ, GPER) Modulation and Ligand Binding Kinetics

The biological responses to estradiol (B170435) are mediated by its interaction with specific estrogen receptors: estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and the G protein-coupled estrogen receptor (GPER). nih.gov These receptors are localized in various cellular compartments, including the nucleus, cytoplasm, and plasma membrane, allowing for a complex and integrated signaling response. nih.govnih.gov

The expression of ERα and ERβ is not static and can be differentially regulated by estrogens in a cell-type-specific manner, leading to varied physiological responses.

In Macrophages : Treatment with 17β-estradiol (E2) can induce the expression of ERα in human macrophages, while having no effect on ERβ levels. plos.org This upregulation of ERα correlates with the suppression of inflammatory responses, such as the production of the chemokine CXCL8. plos.org Specifically, E2 treatment induces the expression of the N-terminal truncated ERα variant, ERα46, in macrophages. plos.org

In Pituitary Cells : In rat pituitary models, estrogen treatment has been shown to suppress ERα protein levels. researchgate.net Conversely, ERβ expression is cyclically regulated, decreasing during estrus and in response to E2 treatment. researchgate.net

In Male Reproductive Tract : In the efferent ductules of rats, estrogen administration causes a significant decrease in ERα expression, while ERβ expression remains largely unaffected, suggesting it is constitutively expressed in these cells. nih.gov

In Breast Cancer Cells : In ERα-positive breast cancer cell lines like MCF-7, E2 treatment can increase the levels of both ERα and ERβ. nih.gov

This differential regulation highlights the complexity of estrogen signaling, where the cellular context and the specific balance of ER subtypes dictate the ultimate biological outcome.

Table 1: Differential Regulation of ERα and ERβ by Estradiol in Various Cell Types

| Cell Type | Effect on ERα Expression | Effect on ERβ Expression | Reference |

| Human Macrophages | Induced | No effect | plos.org |

| Rat Pituitary Cells | Suppressed (protein) | Decreased | researchgate.net |

| Rat Efferent Ductules | Decreased | No effect | nih.gov |

| MCF-7 Breast Cancer Cells | Increased | Increased | nih.gov |

GPER, a seven-transmembrane receptor, mediates rapid, non-genomic estrogen signaling. frontiersin.org Upon activation by estrogens like 17β-estradiol, GPER can initiate a variety of intracellular signaling cascades. nih.govfrontiersin.org

Signaling Cascades : GPER activation can lead to the transactivation of the epidermal growth factor receptor (EGFR). frontiersin.orgfrontiersin.org This process often involves the activation of metalloproteinases, which release heparin-binding EGF, subsequently activating EGFR and its downstream pathways, including the mitogen-activated protein kinases (MAPKs), particularly ERK1/2. nih.govfrontiersin.org GPER stimulation can also lead to the activation of phosphatidylinositol-3-kinase (PI3K) and the mobilization of intracellular calcium. nih.govfrontiersin.org

Second Messengers : Activation of GPER can stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). nih.govmdpi.com

Cardiovascular System : GPER is expressed in the myocardium and vascular cells, where its activation is implicated in protective cardiovascular effects. nih.govmdpi.com

Table 2: Signaling Events Following GPER Activation by Estradiol

| Signaling Molecule/Pathway | Effect of GPER Activation | Reference |

| EGFR | Transactivation | frontiersin.orgfrontiersin.org |

| MAPK/ERK | Activation | nih.govfrontiersin.org |

| PI3K/Akt | Activation | nih.gov |

| Intracellular Calcium | Mobilization | nih.govfrontiersin.org |

| cAMP | Production | nih.govmdpi.com |

Cellular Plasticity and Morphological Alterations in In Vitro Systems

Estradiol is a potent modulator of cellular plasticity, which encompasses changes in cell fate, structure, and function. nih.gov These alterations are particularly evident in in vitro models of neuronal and endothelial cells.

Neuronal Plasticity : In the context of the nervous system, estrogen enhances morphological plasticity, for example, by increasing dendritic spine density in the hippocampus. nih.gov This structural remodeling is associated with improved learning and memory functions. nih.gov Astrocytes, a type of glial cell, also respond to estradiol, which can regulate their differentiation and reactive astrogliosis, a response to brain injury. researchgate.net

Endothelial Cell Vitality : In cultures of human brain microvascular endothelial cells (hBMECs), β-estradiol 17-acetate, a similar ester, has been shown to be crucial for promoting cell adhesion and proliferation. nih.gov This effect supports the viability of these cells, which is essential for creating in vitro models of the blood-brain barrier. nih.gov

Cancer Cell Morphology : In breast cancer cell models, estradiol can influence the morphology and invasiveness of tumor spheroids. nih.gov It can also induce changes associated with the epithelial-mesenchymal transition (EMT), a process linked to increased cell motility and metastasis, often correlated with GPER activation. frontiersin.org

Table 3: Summary of Estradiol-Induced Cellular and Morphological Changes

| Cell Type/System | Observed Effect | Reference |

| Hippocampal Neurons | Increased dendritic spine density | nih.gov |

| Human Brain Microvascular Endothelial Cells | Enhanced adhesion and proliferation | nih.gov |

| Astrocytes | Regulation of reactive astrogliosis | researchgate.net |

| Breast Cancer Spheroids | Increased growth and invasiveness | nih.gov |

Dendritic Spine Density Modulation in Neuronal Cell Cultures

Estradiol has been shown to significantly influence the structural plasticity of neurons, particularly through the modulation of dendritic spine density. In cultured rat hippocampal neurons, treatment with 17β-estradiol resulted in a twofold increase in dendritic spine density. nih.gov This effect is thought to be mediated indirectly, as estrogen receptors have been identified on inhibitory interneurons in the hippocampus. nih.gov The proposed mechanism involves estradiol reducing GABAergic neurotransmission, which in turn promotes spine formation. nih.gov This was supported by findings that estradiol treatment led to a decrease in the number of GAD-positive (glutamate decarboxylase, an enzyme for GABA synthesis) neurons and a reduction in the intensity of GAD staining. nih.gov

Further studies using repetitive imaging in hippocampal slice cultures revealed that 17β-estradiol regulates spine density by increasing the rate of new spine formation and their subsequent transformation into synapses, without affecting the elimination or stability of existing spines. unige.ch New spines that formed during a temporary application of 17β-estradiol were more likely to be eliminated after the hormone was removed, while spines that existed before the treatment remained unaffected. unige.ch This suggests that estradiol transiently adjusts the complexity of hippocampal circuits without causing major disruptions to established networks. unige.ch

In cortical neurons, acute treatment with 17β-estradiol has also been observed to rapidly increase the number of dendritic spines. frontiersin.org This effect is accompanied by the recruitment of crucial synaptic proteins, such as postsynaptic density protein 95 (PSD-95), neuroligin 1 (Nlg-1), and the NMDA receptor subunit GluN1, to these newly formed spines, indicating the formation of functional excitatory synapses. frontiersin.org Research suggests that in cortical neurons, this rapid spinogenesis is mediated by estrogen receptor beta (ERβ), but not estrogen receptor alpha (ERα). frontiersin.org

Table 1: Effect of 17β-Estradiol on Dendritic Spine and Synaptic Components

| Parameter | Observation | Cell Type | Reference |

|---|---|---|---|

| Dendritic Spine Density | Twofold increase | Cultured Rat Hippocampal Neurons | nih.gov |

| GAD-Positive Neurons | Marked decrease in number and staining intensity | Cultured Rat Hippocampal Neurons | nih.gov |

| Rate of New Spine Formation | Increased | CA1 Cells in Hippocampal Slice Cultures | unige.ch |

| Spine Elimination/Stability | Unaffected for pre-existing spines | CA1 Cells in Hippocampal Slice Cultures | unige.ch |

| PSD-95 Positive Spines | Increased density | Primary Cortical Neurons | frontiersin.org |

| Nlg-1 and GluN1 Recruitment | Increased at nascent synapses | Primary Cortical Neurons | frontiersin.org |

Synaptic Function and Long-Term Potentiation (LTP) in Brain Slices

Estradiol has been demonstrated to modulate synaptic plasticity in the hippocampus, a key process for learning and memory. In vitro studies using hippocampal slices from male rats have shown that 17β-estradiol enhances N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic potentials (EPSPs). nih.gov Specifically, lower concentrations (1 nM) of 17β-estradiol significantly increased the amplitude of NMDA-mediated EPSPs. nih.gov

Furthermore, estradiol perfusion in hippocampal slices resulted in a significant and persistent enhancement of long-term potentiation (LTP), a cellular mechanism underlying memory formation. nih.govlmu.edu Slices treated with 17β-estradiol (100 pM) showed a more pronounced LTP compared to control slices. nih.govlmu.edu This enhancement of LTP is associated with an increase in both the slope and amplitude of the field excitatory postsynaptic potential (fEPSP). nih.govlmu.edu These findings suggest that estrogen can rapidly enhance synaptic transmission and promote the magnitude of LTP through mechanisms likely involving membrane-bound estrogen receptors. nih.govlmu.edu The enhancement of hippocampal LTP by estradiol is thought to require an increase in NMDA receptor transmission relative to AMPA receptor transmission. nih.gov

Table 2: Enhancement of LTP by 17β-Estradiol in Hippocampal Slices

| Parameter | Control Slices | 17β-Estradiol Treated Slices | Reference |

|---|---|---|---|

| fEPSP Slope Enhancement | 155% | 192% | nih.govlmu.edu |

| fEPSP Amplitude Enhancement | 156% | 177% | nih.govlmu.edu |

Smooth Muscle Cell Proliferation and Extracellular Matrix Synthesis in Vascular Tissue Culture

Estradiol has been shown to have inhibitory effects on the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis. rero.ch In cultured human saphenous vein smooth muscle cells, 17β-estradiol inhibited growth-factor-induced proliferation and migration in cells from both males and females. rero.ch For instance, PDGF-BB-stimulated ³H-thymidine incorporation was significantly reduced by 17β-estradiol. rero.ch

Studies on mouse aortic vascular smooth muscle cells (mVSMCs) have further elucidated that 17β-estradiol can inhibit proliferation and oxidative stress induced by factors like TNF-α. nih.govresearchgate.net This inhibitory effect is associated with the upregulation of BHLHE40 expression, which in turn suppresses MAPK signaling pathways. researchgate.net Estradiol treatment has been observed to decrease the expression of proliferation markers such as PCNA and cyclin D1. nih.govresearchgate.net

The mechanism of estradiol's inhibitory action on VSMC proliferation has been suggested to be non-genomic and related to its antioxidant properties. nih.gov For example, 17β-estradiol was found to suppress the enhanced DNA synthesis induced by lysophosphatidylcholine (B164491) (lysoPC), a component of oxidized low-density lipoprotein. nih.gov This effect was also observed with an inactive form of estradiol and a potent antioxidant, suggesting a mechanism independent of classical estrogen receptor signaling. nih.gov

Cardiac Fibroblast Growth and Collagen Synthesis Inhibition

Estradiol has demonstrated inhibitory effects on the growth and collagen synthesis of cardiac fibroblasts, which are crucial in the process of cardiac remodeling and fibrosis following events like myocardial infarction. nih.gov In cultured cardiac fibroblasts, 17β-estradiol was found to inhibit proliferation (both DNA synthesis and cell number) and collagen synthesis in a concentration-dependent manner. nih.gov This effect was observed in cells from both male and female origins. nih.gov

The metabolites of 17β-estradiol, such as 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026), were even more potent in inhibiting these processes. nih.gov The inhibitory effects of estradiol and its metabolites were enhanced when combined with progesterone (B1679170) or the estrogen receptor ligand 4-hydroxytamoxifen. nih.gov

Recent studies suggest that 17β-estradiol can inhibit the differentiation of cardiac fibroblasts into myofibroblasts and subsequent collagen synthesis by regulating the cell division cycle 42 (Cdc42) protein and its downstream signaling pathway, Pak1/JNK/c-Jun. nih.gov This indicates a potential therapeutic role for estradiol in mitigating cardiac fibrosis. nih.govmdpi.com Furthermore, estradiol treatment has been shown to reduce the expression of phosphorylated focal adhesion kinase (p-FAK), a protein involved in profibrotic signaling, in both male and female cardiac fibroblasts. mdpi.compreprints.org

Table 3: Inhibitory Effects of 17β-Estradiol on Cardiac Fibroblasts

| Process Inhibited | Cell Type | Key Mediators/Pathways | Reference |

|---|---|---|---|

| Proliferation (DNA synthesis, cell number) | Cultured Cardiac Fibroblasts | - | nih.gov |

| Collagen Synthesis | Cultured Cardiac Fibroblasts | - | nih.gov |

| Differentiation and Collagen Synthesis | TGF-β1-stimulated Mouse Cardiac Fibroblasts | Cdc42, Pak1/JNK/c-Jun pathway | nih.gov |

| Profibrotic Signaling | Male and Female Cardiac Fibroblasts | Reduced p-FAK expression | mdpi.compreprints.org |

Role in Experimental Animal Models of Physiological and Pathophysiological Processes

Neurobiological and Cognitive Function Models

Specific studies investigating the direct effects of Estradiol (B170435) 17-Isovalerate on hippocampal plasticity and synaptic function in animal models are not prominently available in the current body of scientific literature. Research on other estradiol esters, such as estradiol valerate (B167501), has shown effects on synaptic proteins like synaptophysin and postsynaptic density protein 95, but direct evidence for Estradiol 17-Isovalerate is lacking.

There is a significant gap in the scientific literature regarding the specific modulatory effects of this compound on serotonergic, dopaminergic, and glutamatergic neurotransmitter systems. While estrogens, in general, are known to influence these systems, dedicated research on the 17-isovalerate ester is required to determine its unique impact.

Investigations into the effects of this compound on spatial learning and memory using established rodent paradigms, such as the Morris water maze or the radial arm maze, have not been specifically reported in accessible scientific research.

The potential neuroprotective mechanisms of this compound in the context of experimental brain injury and ischemia models remain an uninvestigated area of research. Studies on other forms of estradiol have suggested neuroprotective properties, but these findings cannot be directly extrapolated to the 17-isovalerate ester without specific experimental validation.

The influence of this compound on behavioral and affective responses in animal models of stress and depression has not been a subject of specific scientific inquiry. Research into how this particular estradiol ester might modulate behaviors in paradigms such as the forced swim test or elevated plus maze is needed.

Reproductive and Endocrine System Models

While this compound is an ester of estradiol and is expected to have estrogenic effects on the reproductive and endocrine systems, specific studies detailing its use and effects in experimental animal models for these systems are not well-documented in the available literature. Its pharmacokinetic and pharmacodynamic properties in such models would require dedicated investigation.

Ovarian Function and Follicular Dynamics in Livestock

In livestock, particularly cattle, this compound is instrumental in manipulating ovarian function to synchronize estrous cycles and follicular waves, which is crucial for the implementation of fixed-time artificial insemination (FTAI) programs. animal-reproduction.orgnih.govscielo.br The administration of estradiol esters, like estradiol valerate, in combination with progesterone-releasing devices, effectively suppresses the growth of dominant follicles. nih.govnih.gov This action is primarily mediated through the suppression of follicle-stimulating hormone (FSH). animal-reproduction.orgnih.govnih.gov Once the exogenous estradiol is metabolized, a subsequent rise in FSH triggers the emergence of a new, synchronized follicular wave. animal-reproduction.orgnih.gov

Research in heifers has demonstrated that treatment with estradiol valerate can alter the timeline of follicular development. For instance, administration on Day 1 of the cycle led to an earlier emergence of the next follicular wave, while treatment on Day 3 or Day 6 resulted in a delay. nih.gov These manipulations allow for a more predictable ovulation, enhancing the success rates of artificial insemination. animal-reproduction.orgnih.gov The increase in follicular size is directly associated with a rise in estradiol concentration, a key indicator of the developmental stage of the ovarian follicle. undip.ac.idresearchgate.net

Table 1: Effects of Estradiol Valerate on Follicular Dynamics in Heifers

| Treatment Day (Post-ovulation) | Effect on Next Follicular Wave Emergence |

|---|---|

| Day 1 | Earlier Emergence nih.gov |

| Day 3 | Delayed Emergence nih.gov |

Induction and Study of Polycystic Ovarian Syndrome (PCOS) Models in Rodents

Estradiol valerate is widely used to induce polycystic ovary syndrome (PCOS) in rodent models, particularly rats, to investigate the pathophysiology of this common endocrine disorder. mdpi.comnih.gov A single injection in prepubertal or adult rats can lead to the development of key features of PCOS, including the formation of polycystic ovaries, irregular estrous cycles, and anovulation. nih.govbrieflands.com The resulting ovarian morphology is characterized by the presence of large, cyst-like follicles with atretic changes. mdpi.comnih.gov

Studies have shown that this model can also replicate some of the hormonal and metabolic disturbances seen in human PCOS, although with some inconsistencies. mdpi.comoup.com For example, while some studies report increased testosterone (B1683101) and estradiol levels, others have noted a decrease in luteinizing hormone (LH) and progesterone (B1679170). mdpi.com The estradiol valerate-induced PCOS model is particularly useful for studying the role of the sympathetic nervous system in the development of the syndrome, as it has been shown to increase neural sympathetic activity in the ovaries. nih.gov This model allows researchers to explore the mechanisms underlying the reproductive and, to a lesser extent, the metabolic features of PCOS. mdpi.comoup.com

Table 2: Characteristics of Estradiol Valerate-Induced PCOS in Rat Models

| Feature | Observation |

|---|---|

| Ovarian Morphology | Large, cyst-like follicles; severe atresia mdpi.com |

| Estrous Cycle | Irregular cycles, continuous estrus mdpi.comnih.gov |

| Hormone Levels | Increased testosterone and estradiol; decreased LH and progesterone in some studies mdpi.com |

Regulation of Estrous Cycle and Reproductive Physiology in Rodents and Livestock

In livestock, particularly cattle, estradiol esters are fundamental to estrous synchronization protocols. animal-reproduction.orgnih.govscielo.br By suppressing follicular growth and then allowing for a synchronized new wave, these protocols facilitate fixed-time artificial insemination, a cornerstone of modern breeding management. animal-reproduction.orgnih.gov The administration of estradiol valerate, often in conjunction with progesterone, helps to control the timing of ovulation, thereby increasing the efficiency of reproduction in herds. animal-reproduction.orgnih.gov The ability to manipulate the estrous cycle with precision is critical for the economic viability of livestock operations. animal-reproduction.orgscielo.br

Impact on Gonadal Physiology in Gender-Affirming Hormone Therapy (GAHT) Animal Models

Animal models are increasingly being used to study the physiological effects of gender-affirming hormone therapy (GAHT). In models mimicking feminizing hormone therapy for transfeminine individuals, estradiol administration has been shown to impact gonadal physiology. mdpi.com Studies in rats have demonstrated that estradiol therapy, sometimes in combination with anti-androgens, leads to a decrease in the size of the testes, epididymis, and seminal vesicles. mdpi.com

These models also show a significant reduction in serum testosterone levels and a marked decrease in sperm counts. mdpi.com Despite these changes, ongoing production of spermatocytes has been observed, alongside some vacuolization of the seminiferous tubules. mdpi.com These animal models provide a crucial platform for investigating the reproductive effects of GAHT, offering insights that are difficult to obtain from human studies. mdpi.comendocrine.org Understanding the impact of estradiol on gonadal function is essential for counseling individuals on fertility preservation prior to initiating GAHT. mdpi.com

Cardiovascular System Models

Endothelial Cell Function and Nitric Oxide Production in Animal Models

Estradiol has been shown to have protective effects on the cardiovascular system, and animal models are vital for elucidating the underlying mechanisms. One key area of investigation is the effect of estradiol on endothelial cell function and the production of nitric oxide (NO), a critical molecule in vasodilation. nih.govjci.org Studies have shown that 17β-estradiol can induce NO production in endothelial cells through the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov This effect is mediated through estrogen receptors. nih.govnih.gov

In animal models, estrogen replacement has been shown to improve endothelial function. semanticscholar.orgjcpres.com For example, in ovariectomized diabetic rats, 17β-estradiol supplementation partially restored aortic function and increased the expression of eNOS. semanticscholar.org This suggests that estradiol can counteract some of the vascular complications associated with conditions like diabetes. semanticscholar.org The ability of estradiol to enhance NO production contributes to its vasodilatory and vasoprotective properties. nih.govjci.org

Vascular Remodeling and Smooth Muscle Cell Activity in Experimental Atherosclerosis

This compound is utilized in animal models to study its influence on vascular remodeling and the activity of vascular smooth muscle cells (VSMCs) in the context of atherosclerosis. Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, and VSMCs play a complex role in its progression. frontiersin.org

Research indicates that 17β-estradiol can inhibit the proliferation of VSMCs, a key event in the development of neointimal hyperplasia, which contributes to restenosis after angioplasty. nih.gov In a rat model of carotid artery ligation, 17β-estradiol suppressed intimal hyperplasia. nih.gov Furthermore, estradiol has been shown to inhibit the phenotypic transformation of VSMCs from a contractile to a synthetic state, a process that is implicated in the pathogenesis of hypertensive intracerebral hemorrhage. amegroups.org By modulating VSMC behavior, estradiol exerts a protective effect on the vasculature, potentially reducing the risk of atherosclerotic plaque formation and its complications. nih.govnih.gov

Cardiac Fibroblast Regulation and Extracellular Matrix Turnover

There is no specific research available on the effects of this compound on cardiac fibroblast regulation and extracellular matrix turnover. However, studies on 17β-estradiol have shown that it can inhibit the growth of cardiac fibroblasts and the synthesis of collagen. ahajournals.orgnih.govahajournals.org This suggests a potential role for estrogens in modulating the fibrotic response in the heart, a process central to cardiac remodeling after injury. nih.gov Research has indicated that 17β-estradiol may exert these effects through the mitogen-activated protein kinase (MAPK) signaling pathway. preprints.org

Blood Pressure Regulation in Autoimmune Disease Models (e.g., SLE Mice)

Specific data on this compound's role in regulating blood pressure in animal models of Systemic Lupus Erythematosus (SLE) is not available. Research using 17β-estradiol in SLE-prone mice (female NZBWF1) has produced interesting findings. In ovariectomized SLE mice, which experience exacerbated hypertension, treatment with 17β-estradiol was found to prevent this increase in blood pressure. nih.govnih.gov This protective effect may be linked to the reduction of the pro-inflammatory cytokine TNF-α. nih.govnih.govahajournals.org These studies suggest that certain estrogens might play a protective role in the progression of hypertension in the context of SLE. nih.govnih.gov

Immunological and Inflammatory System Models

Modulation of Inflammatory Responses and Cytokine Expression

There are no specific studies detailing the modulation of inflammatory responses and cytokine expression by this compound. The broader research on 17β-estradiol indicates that it can modulate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6 from macrophages. nih.gov This modulation may occur in part through the regulation of CD16 expression on monocytes and macrophages. nih.gov In the context of viral infections, estrogens are thought to influence immune responses by affecting circulating antibodies and regulating helper T cells.

Host Susceptibility in Bacterial Infection Models (e.g., Neisseria gonorrhoeae)

There is no available research on the specific role of this compound in modulating host susceptibility in Neisseria gonorrhoeae infection models. Experimental models of gonorrhea frequently use 17β-estradiol to establish infection in female mice, as it promotes susceptibility. nih.govnih.gov Studies have shown that estradiol treatment can affect the function of polymorphonuclear leukocytes (PMNs), which are crucial for clearing gonococcal bacteria. nih.gov This hormonal influence appears to create a window of vulnerability that facilitates bacterial colonization. nih.govduke.edu

Bone and Metabolic System Models

Bone Density and Osteoporosis Mimicry in Ovariectomized Rodents

Specific data on the effects of this compound on bone density in ovariectomized rodent models is absent from the current scientific literature. This animal model, where the ovaries are removed to induce estrogen deficiency, is a standard for mimicking postmenopausal osteoporosis. Studies on other estradiol esters, such as estradiol valerate and 17β-estradiol , have demonstrated their effectiveness in preventing bone loss in these models. scielo.brmedsci.orgfrontiersin.org For instance, treatment with 17β-estradiol in ovariectomized rats has been shown to increase bone mineral density (BMD) and improve trabecular bone architecture. scielo.br Similarly, 17α-estradiol has also been found to prevent ovariectomy-induced declines in cancellous bone. nih.govnih.gov These findings underscore the critical role of estrogens in maintaining bone health.

Influence on Body Weight and Metabolic Parameters in Aging Models

Estradiol, the active metabolite of this compound, has been shown to exert significant influence on body weight and various metabolic parameters in aging animal models. Research, primarily utilizing rodent models, highlights a protective role against age-related metabolic dysfunction, although these effects can be sex-dependent.

In aging male mice, the non-feminizing enantiomer 17α-estradiol has been demonstrated to reduce body mass, visceral adiposity, and the ectopic deposition of lipids in tissues without a corresponding decrease in lean mass. nih.gov These effects are linked to a reduction in caloric intake, which appears to be driven by the activation of anorexigenic (appetite-suppressing) pathways in the hypothalamus. nih.gov Studies have shown that 17α-estradiol treatment can lower total calorie consumption. nih.gov The Interventions Testing Program (ITP) reported that 17α-estradiol extends the median lifespan in male mice, an effect that is associated with these metabolic improvements. jax.orgnih.gov The beneficial metabolic effects, including improved glucose tolerance and insulin (B600854) sensitivity, are mediated through estrogen receptor α (ERα). mdpi.com Ablation of ERα has been shown to completely block the positive metabolic impacts of 17α-estradiol in male mice. mdpi.com

In female models, particularly those mimicking menopause through ovariectomy (OVX), 17β-estradiol replacement has been shown to mitigate many of the adverse metabolic consequences associated with the loss of ovarian hormones. Ovariectomy in rats typically leads to increased body weight gain, impaired glucose tolerance, ectopic triglyceride deposition, and insulin resistance. nih.gov Treatment with 17β-estradiol in aged ovariectomized rats can improve insulin sensitivity and glucose homeostasis. nih.govnih.gov This administration helps to lower the body weight gain seen in OVX rats. nih.gov The loss of ovarian hormones is associated with an increase in food intake and adipose tissue mass, and estradiol replacement can counteract some of these changes. nih.gov Furthermore, estradiol treatment in aging female rats has been associated with a reversal in the age-related decrease in glucose transporter-4 (GLUT4) levels in the brain, which is crucial for glucose uptake. nih.gov

The following table summarizes key research findings on the effects of estradiol on body weight and metabolic parameters in aging animal models.

| Parameter | Animal Model | Estradiol Form | Key Findings | Reference |

| Body Weight & Adiposity | Aging Male Mice (C57BL/6) | 17α-Estradiol | Reduced body mass, visceral adiposity, and ectopic lipid deposition without decreasing lean mass. | nih.gov |

| Ovariectomized (OVX) Female Rats | 17β-Estradiol | Lowered the increased body weight gain and adiposity index observed post-ovariectomy. | nih.gov | |

| Food Intake | Aging Male Mice | 17α-Estradiol | Reduced total calorie consumption, likely via activation of hypothalamic anorexigenic pathways. | nih.gov |

| OVX Female Rats | 17β-Estradiol | Counteracted the increase in food intake associated with the loss of ovarian hormones. | nih.gov | |

| Insulin Sensitivity | Aged OVX Female Rats | 17β-Estradiol | Improved insulin sensitivity and glucose homeostasis. | nih.govnih.gov |

| Aging Male Mice | 17α-Estradiol | Increased insulin sensitivity and improved glucose tolerance. | nih.gov | |

| Glucose Metabolism | Aging Female Rats | 17β-Estradiol | Reversed the age-related decrease in brain glucose transporter-4 (GLUT4) levels. | nih.gov |

| Mediating Receptor | Male Mice | 17α-Estradiol | Beneficial metabolic effects were shown to be mediated through Estrogen Receptor α (ERα). | mdpi.com |

Gastrointestinal and Visceral Nociception Models

Estradiol plays a complex and significant role in modulating gastrointestinal function and visceral nociception, the pain that originates from internal organs. Studies in animal models reveal that its effects can be pronociceptive (pain-promoting) or antinociceptive (pain-reducing), depending on the context, such as the hormonal status of the animal and the presence of stress or inflammation. nih.govnih.gov

A common experimental model involves colorectal distention (CRD) in rodents to assess visceral sensitivity by measuring the visceromotor response (VMR), which is the reflex contraction of abdominal muscles. nih.gov In ovariectomized (OVX) female rats, which have low estrogen levels, administration of 17β-estradiol has been shown to be pronociceptive, reversing the decrease in the VMR to CRD that occurs after ovariectomy. nih.gov This suggests that estradiol can facilitate visceral pain signaling. The pronociceptive effect of estradiol on visceral pain processing appears to be mediated by spinal estrogen receptor α (ERα). nih.gov Activation of this receptor pathway has been shown to increase the response of spinal dorsal horn neurons to CRD. nih.gov

The interaction between estrogen and stress is also critical in visceral hypersensitivity. wjgnet.com In OVX rats subjected to stress, 17β-estradiol treatment induced visceral hypersensitivity that was not observed in vehicle-treated animals. wjgnet.com Functional MRI studies in rats have shown that estrogen can alter how the brain processes noxious visceral stimuli, particularly following an acute stressor. wjgnet.com Furthermore, in models combining prenatal and adult stress, the development of chronic visceral hypersensitivity in female rats was found to be estrogen-dependent. nih.gov This effect involved the sensitization of primary afferent neurons of the colon. nih.gov

Conversely, some research points to an analgesic role for estradiol. For instance, 17β-estradiol has been found to exert antinociceptive effects in certain pain models, which can be mediated through GABAergic systems in specific brain regions involved in pain modulation. escholarship.org In models of irritable bowel syndrome (IBS), 17β-estradiol can also have protective effects, modulating colonic motility and exerting anti-inflammatory and analgesic actions. nih.gov

It is also noteworthy that a bacterially derived short-chain fatty acid, isovalerate, has been shown to increase visceral hypersensitivity in male mice, an effect that is blunted in females. mdpi.compreprints.org This highlights the significant sex differences in visceral pain processing, which are heavily influenced by gonadal hormones like estradiol. nih.gov

The table below details research findings from various visceral nociception models.

| Animal Model | Experimental Method | Key Findings | Reference |

| Ovariectomized (OVX) Rats | Colorectal Distention (CRD) | 17β-Estradiol reversed the OVX-induced decrease in visceromotor response, indicating a pronociceptive effect. | nih.gov |

| OVX Rats | Colorectal Distention (CRD) | The pronociceptive effect of estradiol is mediated by spinal Estrogen Receptor α (ERα). | nih.gov |

| OVX Rats with Stress | Forced-swim stress paradigm, fMRI with CRD | Estradiol treatment induced visceral hypersensitivity following stress and altered brain activation in response to visceral stimulation. | wjgnet.com |

| Rats with Prenatal & Adult Stress | Colorectal Distention (CRD) | Chronic stress-induced visceral hypersensitivity was estrogen-dependent and involved sensitization of primary afferent colon neurons. | nih.gov |

| Male Rats | Formalin Test | Intra-nuclear injection of 17β-estradiol produced antinociceptive effects, mediated in part by GABAA receptors. | escholarship.org |

| IBS Mouse Model | Not specified | 17β-Estradiol can modulate colonic motility and exert anti-inflammatory and analgesic effects. | nih.gov |

| Male vs. Female Mice | Intracolonic Isovalerate (fatty acid) with CRD | The fatty acid isovalerate induced visceral hypersensitivity in males but not females, highlighting sex differences in pain modulation. | mdpi.compreprints.org |

Advanced Analytical and Computational Methodologies in Estradiol 17 Isovalerate Research

Chromatographic and Spectroscopic Techniques for Quantification in Research Matriceslgcstandards.comscielo.brrsc.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govmdpi.comnih.govbas.bgwaters.commst.dkresearchgate.netresearchgate.netscispec.co.thnih.govresearchgate.netfabad.org.trmdpi.comfarmaciajournal.comdlu.edu.vn

The accurate quantification of Estradiol (B170435) 17-Isovalerate in complex samples, such as biological fluids and environmental waters, relies on a suite of powerful analytical techniques. These methods offer the sensitivity and selectivity required to detect and measure the compound, often at trace levels.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)lgcstandards.comresearchgate.netresearchgate.netbas.bgwaters.commst.dkresearchgate.netmdpi.comfarmaciajournal.comdlu.edu.vnsaspublishers.com

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of estradiol esters. lgcstandards.comresearchgate.netresearchgate.net These methods separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For estradiol and its esters, reversed-phase chromatography is commonly employed, typically utilizing C18 or phenyl-based columns. researchgate.netbas.bgdlu.edu.vn

UPLC systems, which use smaller particle-size columns and higher pressures than traditional HPLC, offer significant advantages in terms of resolution, speed, and sensitivity. waters.commdpi.com This is particularly beneficial for resolving estradiol esters from other closely related steroids and endogenous compounds in a sample. Detection is often achieved using UV-Vis or photodiode array (PDA) detectors, with the aromatic ring of the estradiol moiety providing a chromophore for absorption. researchgate.netresearchgate.net For enhanced sensitivity and specificity, especially at low concentrations, HPLC and UPLC are frequently coupled with mass spectrometry (MS). mdpi.comdlu.edu.vn

Below is a table summarizing typical parameters for the HPLC analysis of a related compound, Estradiol Valerate (B167501), which would serve as a starting point for method development for Estradiol 17-Isovalerate.

| Parameter | Value |

| Column | µBondapak Phenyl 5µm (3.9 mm x 30 mm) |

| Mobile Phase | Acetonitrile: Water (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Retention Time | 2.262 minutes |

| The data in this table is for Estradiol Valerate and is sourced from a study on its determination in bulk and pharmaceutical formulations. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysisnih.govnih.govscispec.co.thnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. For non-volatile molecules like estradiol esters, derivatization is a necessary step to increase their volatility and improve their chromatographic behavior. scispec.co.thnih.gov Common derivatization agents include silylating reagents, such as N-(trimethylsilyl)imidazole (TMSI), which react with the hydroxyl groups of the steroid. nih.gov

In GC-MS analysis, the derivatized sample is vaporized and separated in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its unambiguous identification and quantification. nih.gov Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) modes can be used to enhance selectivity and achieve very low limits of detection, often in the picogram-per-milliliter range. nih.gov

The following table presents typical GC-MS parameters for the analysis of estradiol, which would be adapted for this compound.

| Parameter | Value |

| Column | 50% phenyl polysilphenylene-siloxane bonded phase |

| Carrier Gas | Helium |

| Derivatization | N-(trimethylsilyl)imidazole (TMSI) |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

| This data is based on a method for the simultaneous measurement of 17β-estradiol, 17α-estradiol, and estrone (B1671321). nih.gov |

Spectrophotometric and Electrochemical Assays for Enhanced Sensitivityscielo.brrsc.orgmdpi.comnih.govmdpi.comresearchgate.netfabad.org.trroche.comrsc.org

While chromatographic methods are highly prevalent, spectrophotometric and electrochemical assays offer alternative or complementary approaches for the quantification of estradiol derivatives. UV-Vis spectrophotometry, particularly in derivative modes, can be a simple and cost-effective method for determining estradiol esters in pharmaceutical formulations. scielo.brresearchgate.net The phenolic A-ring of the estradiol structure gives rise to a characteristic UV absorbance. researchgate.net Derivative spectrophotometry helps to resolve the analyte signal from background interference. scielo.br

Electrochemical methods, such as voltammetry and amperometry, provide highly sensitive detection of electroactive compounds. rsc.orgmdpi.commdpi.com The phenolic hydroxyl group of the estradiol moiety can be oxidized at an electrode surface, generating a measurable current that is proportional to its concentration. mdpi.commdpi.com The development of modified electrodes, for instance, using nanomaterials or molecularly imprinted polymers, has further enhanced the sensitivity and selectivity of these assays, enabling detection at nanomolar concentrations. rsc.orgmdpi.com

A study on an electrochemical sensor for 17-β-estradiol reported the following performance characteristics:

| Parameter | Value |

| Technique | Square Wave Voltammetry |

| Electrode | Glassy Carbon Electrode modified with α-Fe2O3 Nanoparticles on Carbon Nanotubes |

| Linear Range | 5.0–100.0 nmol L−1 |

| Limit of Detection | 4.4 nmol L−1 |

| This data is for the parent compound, 17-β-estradiol. mdpi.com |

Sample Preparation Strategies for Complex Biological and Environmental Samplesnih.govmst.dkresearchgate.netfarmaciajournal.comsigmaaldrich.comsintmaria.be

The successful analysis of this compound in complex matrices like plasma, urine, or water samples is critically dependent on the sample preparation step. The goal of sample preparation is to isolate the analyte from interfering substances, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique where the sample is passed through a cartridge containing a solid sorbent. mst.dkfarmaciajournal.com The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. C18 and polymeric sorbents are frequently used for steroid extraction. mst.dk

For biological samples, a hydrolysis step may be necessary to cleave conjugated forms of the steroid before extraction. nih.gov The choice of sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique.

Molecular Modeling and Computational Chemistry Approachesnih.govgrowingscience.com

In addition to experimental analysis, computational methods provide valuable insights into the molecular properties and behavior of estradiol esters.

Density Functional Theory (DFT) Calculations for Vibrational and NMR Propertiesnih.govgrowingscience.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It can be applied to predict various molecular properties, including vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic interactions between a ligand, such as this compound, and its biological target, the estrogen receptor (ER). These simulations model the movement of every atom in the system over time, providing a detailed picture of the binding process, the stability of the ligand-receptor complex, and the conformational changes induced by the ligand.

While direct MD simulation studies specifically on this compound are not extensively documented in publicly available research, the principles can be inferred from the numerous simulations performed on its parent compound, 17β-estradiol, and other ester derivatives. It is widely understood that estradiol esters, like the isovalerate, act as prodrugs. The ester group at the C-17 position is expected to be hydrolyzed by esterase enzymes in the body, releasing the active 17β-estradiol. Therefore, MD simulations of 17β-estradiol with the estrogen receptor ligand-binding domain (LBD) are highly relevant.

These simulations have revealed that the binding of 17β-estradiol to the ER is a highly structured process. h-its.org The ligand settles into a deeply buried, largely hydrophobic cavity within the LBD. h-its.org Key interactions that stabilize the complex have been identified through MD studies. The phenolic hydroxyl group on the A-ring of estradiol typically forms crucial hydrogen bonds with specific amino acid residues in the receptor, such as Glutamate (Glu353) and Arginine (Arg394) in ERα, and their equivalents in ERβ. researchgate.net The 17β-hydroxyl group on the D-ring also contributes to binding, often acting as a hydrogen bond acceptor. researchgate.net

MD simulations further elucidate the "induced fit" mechanism of binding, where the presence of the agonist ligand causes significant conformational changes in the receptor. A critical event is the repositioning of Helix 12 (H12) of the LBD, which acts as a "molecular mousetrap" to secure the ligand in the binding pocket. ejmo.org This conformational shift is essential for the recruitment of coactivator proteins and the subsequent initiation of gene transcription.

The isovalerate group of this compound, being a bulky ester, would sterically hinder direct binding to the estrogen receptor in its intact form. Computational docking studies, a related technique, would likely predict a low binding affinity for the esterified compound compared to free estradiol. MD simulations would further illustrate that the flexibility and size of the isovalerate chain would prevent the precise orientation required for the key hydrogen bonds and hydrophobic interactions that characterize high-affinity binding of the parent hormone. Thus, the primary role of the isovalerate ester is to facilitate different pharmacokinetic properties, with its cleavage being a prerequisite for significant receptor interaction.

Table 1: Key Amino Acid Residues in Estrogen Receptor (ERα) Interacting with 17β-Estradiol as Identified by Molecular Modeling Studies

| Interacting Residue | Type of Interaction | Role in Binding |

| Glu353 | Hydrogen Bond | Anchors the phenolic A-ring of estradiol. |

| Arg394 | Hydrogen Bond | Works in concert with Glu353 to secure the A-ring. |

| His524 | Hydrogen Bond | Interacts with the 17β-hydroxyl group of the D-ring. |

| Leu346, Leu387, Leu391, Phe404 | Hydrophobic Interactions | Form a hydrophobic pocket that accommodates the steroid core. |

In Silico Prediction of Metabolic Pathways

In silico methods for predicting metabolic pathways have become invaluable tools in drug discovery and development, allowing for the early identification of potential metabolites and the enzymes responsible for their formation. For this compound, computational models can predict its metabolic fate based on the known metabolism of estradiol and general principles of ester hydrolysis and steroid biotransformation.

The primary and most crucial metabolic step predicted for this compound is the hydrolysis of the isovalerate ester at the C-17 position. This reaction is catalyzed by non-specific carboxylesterases, which are abundant in the liver, plasma, and other tissues. This enzymatic cleavage releases the pharmacologically active 17β-estradiol and isovaleric acid.

Once 17β-estradiol is liberated, its subsequent metabolism is predicted to follow the well-established pathways for endogenous estrogens. pharmgkb.org Computational models of estrogen metabolism incorporate the activities of various enzyme families, primarily Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). pharmgkb.orgresearchgate.net

The main oxidative routes for estradiol are 2- and 4-hydroxylation, catalyzed predominantly by CYP1A1, CYP1A2, and CYP1B1, leading to the formation of catechol estrogens (2-hydroxyestradiol and 4-hydroxyestradiol). pharmgkb.org These catechols can be further metabolized through O-methylation by catechol-O-methyltransferase (COMT) to form methoxyestrogens, or they can be oxidized to semiquinones and quinones, which are reactive species. Another significant metabolic pathway is the oxidation of the 17β-hydroxyl group by 17β-hydroxysteroid dehydrogenase (17β-HSD), converting estradiol into the less potent estrone. pharmgkb.org

Both estradiol and its hydroxylated metabolites are also predicted to undergo extensive phase II conjugation reactions. In silico models predict that the primary conjugation pathways will be glucuronidation by UGTs and sulfation by sulfotransferases (SULTs). These reactions increase the water solubility of the estrogen metabolites, facilitating their excretion from the body.

The other product of hydrolysis, isovaleric acid, is predicted to enter the endogenous metabolic pathways for branched-chain fatty acids. It is expected to be converted to isovaleryl-CoA, which is then further metabolized through the leucine (B10760876) degradation pathway.

Table 2: Predicted Metabolic Pathway of this compound

| Step | Reaction | Primary Enzymes Involved (Predicted) | Resulting Metabolite(s) |

| 1 | Ester Hydrolysis | Carboxylesterases | 17β-Estradiol, Isovaleric acid |

| 2a | Aromatic Hydroxylation | CYP1A1, CYP1A2, CYP1B1 | 2-Hydroxyestradiol (B1664083), 4-Hydroxyestradiol |

| 2b | Oxidation | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Estrone |

| 3a | O-Methylation | Catechol-O-methyltransferase (COMT) | 2-Methoxyestradiol (B1684026), 4-Methoxyestradiol |

| 3b | Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | Estradiol/Estrone Glucuronides |

| 3c | Conjugation (Sulfation) | Sulfotransferases (SULTs) | Estradiol/Estrone Sulfates |

| 4 | Fatty Acid Metabolism | Acyl-CoA Synthetase, Isovaleryl-CoA Dehydrogenase | Intermediates of Leucine catabolism |

Environmental Presence and Ecotoxicological Research

Detection and Fate of Estradiol (B170435) 17-Isovalerate and its Metabolites in Aquatic Environments

Estradiol 17-isovalerate, also known as estradiol valerianate, and its closely related compound, estradiol valerate (B167501), are primarily used in pharmaceutical applications. americanregent.comgeneesmiddeleninformatiebank.nlfass.se Their release into the environment is typically through wastewater containing human and animal excreta. acs.orgnih.govmdpi.com Upon entering aquatic systems, estradiol esters are not expected to persist in their original form. Instead, they are rapidly hydrolyzed to their active component, 17β-estradiol (E2), and the corresponding carboxylic acid. americanregent.com Consequently, the environmental fate and detection of this compound are intrinsically linked to that of E2.

E2 is a potent natural estrogen that is frequently detected in various aquatic environments, including wastewater treatment plant (WWTP) effluents, rivers, and lakes. nih.govnih.govnih.gov Monitoring studies across the globe have confirmed the presence of E2 and its primary metabolite, estrone (B1671321) (E1), in surface waters, often in the nanogram per liter (ng/L) range. nih.govmst.dkeuropa.eu For instance, a survey in Canada found E2 concentrations up to 15 ng/L and E1 concentrations up to 109 ng/L in sewage effluent. nih.gov The European Union has recognized the risk posed by E2, listing it as a priority pollutant under the Water Framework Directive. nih.gov

The table below summarizes the concentrations of 17β-estradiol (E2) and its main metabolite, estrone (E1), detected in various aquatic environments.

Degradation Pathways and Environmental Persistence

The environmental persistence of this compound is largely governed by the degradation of its active metabolite, 17β-estradiol (E2). Biodegradation is considered a primary mechanism for the removal of E2 from aquatic environments. mdpi.com This process is primarily carried out by microorganisms found in activated sludge, sediments, and water. nih.govresearchgate.net

The most common initial step in the aerobic degradation of E2 is its oxidation to estrone (E1). frontiersin.orgtandfonline.comnih.gov This conversion is catalyzed by the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme present in various bacteria, such as Rhodococcus and Microbacterium species. mdpi.comresearchgate.nettandfonline.com While E1 is also estrogenic, this transformation is a critical rate-limiting step for the complete breakdown of the steroid structure. researchgate.net

From E1, several degradation pathways can occur:

Hydroxylation: The A-ring of E1 can be hydroxylated, often at the C-4 position, to form intermediates like 4-hydroxyestrone. mdpi.comtandfonline.com This step is often a precursor to the cleavage of the aromatic A-ring, which is a key step in detoxification. tandfonline.com

Further Metabolism: E1 can also be converted to other metabolites like estriol (B74026) (E3). mdpi.com

Ring Cleavage: Following hydroxylation, the steroid's ring structure can be broken down into smaller, non-estrogenic molecules. frontiersin.orgtandfonline.com

The persistence of E2 is influenced by environmental conditions. Aerobic conditions generally lead to faster degradation compared to anaerobic conditions. core.ac.uk The half-life of E2 in aerobic river water can range from a few hours to several days, depending on factors like temperature and the specific microbial community present. mst.dk Despite this, the continuous introduction of these compounds into waterways means that they are frequently detected in environmental samples. nih.govannualreviews.org

Potential as an Endocrine Disruptor in Non-Mammalian Aquatic Species

This compound and its active metabolite E2 are recognized as endocrine-disrupting chemicals (EDCs) in aquatic environments. researchgate.netresearchgate.net EDCs are compounds that can interfere with the normal hormone systems of wildlife, causing adverse health effects. researchgate.netnih.gov The estrogenic activity of E2, even at the low ng/L concentrations found in polluted waters, can have significant physiological impacts on fish and other aquatic organisms. tandfonline.comfrontiersin.org

Exposure to environmentally relevant concentrations of E2 has been shown to cause a range of reproductive and developmental abnormalities in fish. nih.govdiva-portal.org Key documented effects include:

Feminization of Males: One of the most well-documented effects is the induction of vitellogenin—an egg yolk precursor protein normally found only in females—in male fish. core.ac.uk

Intersex Conditions: Prolonged exposure can lead to the development of "ovotestis," a condition where testicular tissue contains developing eggs. diva-portal.org

Reduced Reproductive Success: Studies have linked estrogen exposure to reduced fertility, decreased sperm production, and skewed sex ratios in fish populations. diva-portal.org

Altered Behavior: EDCs can also impact mating behaviors, which are crucial for successful reproduction. nih.gov

Research has demonstrated these effects across various fish species, highlighting the broad sensitivity of aquatic life to estrogenic compounds. A study on the sea urchin Echinometra lucunter classified estradiol valerate as "harmful." mdpi.com A field study in Canada famously showed that chronic exposure to environmentally relevant concentrations of the synthetic estrogen 17α-ethinylestradiol (EE2), a compound with a similar mode of action to E2, led to the near-collapse of a fathead minnow population. iwaponline.com

Future Research Directions and Unexplored Academic Avenues for Estradiol 17 Isovalerate

The future of research into Estradiol (B170435) 17-Isovalerate, a synthetic ester of the natural estrogen 17β-estradiol, is poised to expand beyond traditional endocrinological studies. As a prodrug, its efficacy is dependent on its conversion to estradiol, meaning that advancements in understanding estradiol's complex mechanisms are directly applicable. Future investigations will likely focus on leveraging cutting-edge technologies and novel conceptual frameworks to dissect its nuanced biological roles. This will involve the creation of more sophisticated experimental models, the integration of systems-level 'omics' data, the application of high-resolution imaging, a deeper dive into non-classical signaling, and the refinement of predictive computational models.

Q & A

Q. What are the standard analytical methods for characterizing Estradiol 17-Isovalerate purity and structural integrity in academic research?